![molecular formula C21H44O3 B3428702 Monoglycerides CAS No. 68990-53-4](/img/structure/B3428702.png)
Monoglycerides
Übersicht
Beschreibung
Monoglycerides are a type of glyceride, composed of a glycerol molecule linked to a fatty acid via an ester bond . They occur naturally in certain oils and processed foods . They are generally safe to eat but are often found in foods that contain high levels of other fats and sodium .
Synthesis Analysis
Monoglycerides are produced both biologically and industrially . They are biosynthesized by the enzymatic hydrolysis of triglycerides by lipoprotein lipase and the enzymatic hydrolysis of diglycerides by diacylglycerol lipase . A cleaner and simpler one-step enzymatic production of α-monolaurin has been suggested, where the reaction and enzyme separation are conducted simultaneously in one unit .
Molecular Structure Analysis
Monoglycerides consist of a glycerol molecule and one fatty acid chain . As glycerol contains both primary and secondary alcohol groups, two different types of monoglycerides may be formed; 1-monoacylglycerols where the fatty acid is attached to a primary alcohol, or a 2-monoacylglycerols where the fatty acid is attached to the secondary alcohol .
Chemical Reactions Analysis
Monoglycerides are primarily achieved by a glycerolysis reaction between triglycerides and glycerol . Fatty acids can be isolated by Colgate-Emery steam hydrolysis, hydrolysis of vegetable oils using inorganic base catalyst or lipase, and base-catalyzed hydrolysis of pure fatty acid methyl ester .
Physical And Chemical Properties Analysis
Monoglycerides are primarily used as surfactants, usually in the form of emulsifiers . They are commonly added to commercial food products in small quantities, which helps to prevent mixtures of oils and water from separating . The crystallization behavior and physical properties of monoglycerides-based oleogels were investigated, showing that all the oleogels formed by saturated fatty acid glycerides exhibited a solid-like behavior and were thermally reversible systems .
Wissenschaftliche Forschungsanwendungen
Food Industry
Monoglycerides are widely used in the food industry due to their unique properties . They are derived from fatty acids and glycerol, and their structure allows them to interact with both water and oil, facilitating the formation of stable emulsions .
Emulsification: Monoglycerides excel at creating and stabilizing emulsions in various food products, such as mayonnaise, salad dressings, margarine, and ice cream . Their amphiphilic nature allows them to form a protective layer around oil droplets, preventing coalescence and maintaining a uniform dispersion in the aqueous phase .
Stabilization: Monoglycerides function as effective stabilizers in bakery products, particularly in bread, cakes, and pastries . They assist in the formation and retention of air bubbles during the mixing and baking processes, thereby enhancing the volume, texture, and crumb structure of baked goods .
Preservation: Monoglycerides possess antimicrobial properties, which can aid in extending the shelf life of food products . They inhibit the growth of certain microorganisms, thereby enhancing the product’s microbial stability .
Antibacterial Applications
Antimicrobial lipids such as monoglycerides are promising antibacterial agents that destabilize bacterial cell membranes, causing a wide range of direct and indirect inhibitory effects . They have potential therapeutic applications for treating bacterial infections .
Animal Health and Welfare
Monoglycerides and diglycerides have the potential to improve animal health, welfare, and productivity . They can reduce the prevalence of human food pathogens while lessening environmental impact and not contributing to antimicrobial resistance .
Wirkmechanismus
Target of Action
Monoglycerides primarily target the cell membranes of organisms . They interact with the lipid bilayer and other components on the cell membrane of microorganisms, causing damage . This interaction is particularly effective against fungal and bacterial cells .
Mode of Action
Monoglycerides, being amphiphilic compounds, have both lipophilic and hydrophilic properties . This allows them to bind to the lipid bilayer of cell membranes, disrupting their structure and function . The lipophilic properties are donated by an acyl group from fatty acid and hydrophilic properties from two hydroxyl residues . This disruption can lead to cell lysis and death, particularly in fungal and bacterial cells .
Biochemical Pathways
Monoglycerides are produced both biologically and industrially . They are biosynthesized by the enzymatic hydrolysis of triglycerides by lipoprotein lipase and the enzymatic hydrolysis of diglycerides by diacylglycerol lipase . They can also be produced as an intermediate in the alkanoylation of glycerol to form fats . In the body, they are a major end product of the intestinal digestion of dietary fats .
Pharmacokinetics
The pharmacokinetics of monoglycerides, particularly their absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by their esterification form . For example, omega-3 fatty acids esterified in monoglycerides showed greater plasma concentrations in adults after acute supplementation compared to those esterified in ethyl esters or triglycerides . This suggests that monoglycerides may have better bioavailability.
Result of Action
The primary result of the action of monoglycerides is the disruption of cell membranes, leading to cell lysis and death . This gives monoglycerides potent antifungal and antibacterial properties . In addition, they are used in food products to prevent mixtures of oils and water from separating .
Action Environment
The action of monoglycerides can be influenced by various environmental factors. For instance, the production of monoglycerides is more sustainable and less energy-intensive compared to other methods, contributing positively towards greenhouse gas mitigation . Moreover, monoglycerides are used in various industries including food, cosmetics, pharmaceuticals, detergents, and plasticizer industries , demonstrating their versatility and adaptability to different environments.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-octadecoxypropane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBUMNBNEWYMNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047799 | |
Record name | 3-(Octadecyloxy)-1,2-propanediol | |
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Molecular Weight |
344.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Glistening solid; [Merck Index] White powder; [MSDSonline] | |
Record name | Batyl alcohol | |
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Product Name |
Batyl alcohol | |
CAS RN |
544-62-7, 68990-53-4 | |
Record name | Batyl alcohol | |
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Record name | Batilol [INN] | |
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Record name | BATYL ALCOHOL | |
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Record name | BATYL ALCOHOL | |
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Record name | 1,2-Propanediol, 3-(octadecyloxy)- | |
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Record name | Glycerides, C14-22 mono- | |
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Record name | 3-(Octadecyloxy)-1,2-propanediol | |
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Record name | Glycerides, C14-22 mono | |
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Record name | Batilol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.068 | |
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Record name | BATILOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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